2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate 2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 133573-77-0
VCID: VC21163166
InChI: InChI=1S/C23H38N2O8.C15H12O7/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4;1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29);3-4,7H,1,5-6H2,2H3
SMILES: CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O
Molecular Formula: C38H50N2O15
Molecular Weight: 774.8 g/mol

2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate

CAS No.: 133573-77-0

Cat. No.: VC21163166

Molecular Formula: C38H50N2O15

Molecular Weight: 774.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate - 133573-77-0

Specification

CAS No. 133573-77-0
Molecular Formula C38H50N2O15
Molecular Weight 774.8 g/mol
IUPAC Name 2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C23H38N2O8.C15H12O7/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4;1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29);3-4,7H,1,5-6H2,2H3
Standard InChI Key NNFFJQAQCIQOAD-UHFFFAOYSA-N
SMILES CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O
Canonical SMILES CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator